15-Lipoxygenase inhibitor 1

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-MMPB beinhaltet die Reaktion von 4-Methylpiperazin mit Pyrimido[4,5-b]benzothiazin. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, einschließlich spezifischer Temperaturen und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-MMPB folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies beinhaltet oft die Verwendung von automatisierten Reaktoren und Durchflussanlagen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-MMPB unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, unter milden Bedingungen.

Substitution: Halogene oder Alkylierungsmittel, unter kontrollierten Temperaturen und Lösungsmitteln.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

4-MMPB hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Enzyminhibition und Reaktionsmechanismen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Enzymaktivität.

Medizin: Wird als potenzieller Therapeutik für Prostatakrebs und andere Krankheiten untersucht, die mit 15-Lipoxygenase zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Verfahren eingesetzt

5. Wirkmechanismus

4-MMPB entfaltet seine Wirkung durch selektive Hemmung des Enzyms 15-Lipoxygenase. Dieses Enzym katalysiert die Oxidation von mehrfach ungesättigten Fettsäuren, was zur Produktion von Metaboliten führt, die an Entzündungen und der Progression von Krebs beteiligt sind. Durch die Hemmung dieses Enzyms reduziert 4-MMPB die Produktion dieser Metaboliten, wodurch entzündungshemmende und krebshemmende Wirkungen erzielt werden .

Wirkmechanismus

4-MMPB exerts its effects by selectively inhibiting the enzyme 15-lipoxygenase. This enzyme catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of metabolites involved in inflammation and cancer progression. By inhibiting this enzyme, 4-MMPB reduces the production of these metabolites, thereby exerting anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazin (4-PMPB)

- 4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazin (4-EMPB)

Vergleich

4-MMPB, 4-PMPB und 4-EMPB sind allesamt selektive Inhibitoren von 15-Lipoxygenase. 4-MMPB hat sich als die höchste Hemmungsaktivität unter diesen Verbindungen erwiesen. Zusätzlich zeigen alle drei Verbindungen krebshemmende Eigenschaften, 4-MMPB wurde jedoch umfassender untersucht und es wurde gezeigt, dass es signifikante Auswirkungen auf die Reduzierung des Tumorwachstums ohne erkennbare Nebenwirkungen hat .

Biologische Aktivität

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme involved in the metabolism of polyunsaturated fatty acids (PUFAs) into bioactive lipid mediators that play significant roles in inflammatory processes. The inhibition of 15-LOX-1 has garnered attention for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and neurodegenerative disorders. This article delves into the biological activity of the compound known as "15-Lipoxygenase inhibitor 1," summarizing key research findings, mechanisms of action, and potential clinical implications.

15-LOX-1 catalyzes the conversion of arachidonic acid (AA) into 15-hydroxyeicosatetraenoic acid (15-HETE) and other lipid peroxides. These products are involved in pro-inflammatory signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of reactive nitrogen species (RNS) such as nitric oxide (NO) . Inhibition of this enzyme can thus reduce inflammation by blocking these pathways.

In Vitro Studies

Recent studies have demonstrated that novel inhibitors of 15-LOX-1 can significantly protect macrophages from lipopolysaccharide (LPS)-induced cell death. For instance, a potent inhibitor designated as 9c (also referred to as i472 ) showed an IC50 value of 90 nM, effectively inhibiting NO formation and lipid peroxidation in RAW 264.7 macrophages . The protective effects were observed to be dose-dependent, with a notable increase in cell viability at concentrations as low as 5 μM.

Case Studies

A study focused on osteoarthritis (OA) found that increased expression of 15-LOX-1 in chondrocytes was associated with disease progression. Silencing the expression of this enzyme alleviated mechanical loading-induced cartilage degradation and ROS production, indicating that targeting 15-LOX-1 could be a viable strategy for OA treatment .

Another investigation into respiratory diseases highlighted the role of human 15-LOX-1 in asthma and chronic obstructive pulmonary disease (COPD). Inhibitors were shown to reduce inflammation markers significantly, suggesting their potential utility in managing these conditions .

Data Tables

Structure-Activity Relationships

The development of inhibitors has followed a systematic approach to identify effective compounds through structure–activity relationship (SAR) studies. For example, variations in the aliphatic tail length and branching at specific positions have shown to influence the potency of these inhibitors significantly . This rational design approach has led to the discovery of several promising candidates that exhibit high selectivity against other lipoxygenase isoforms.

Eigenschaften

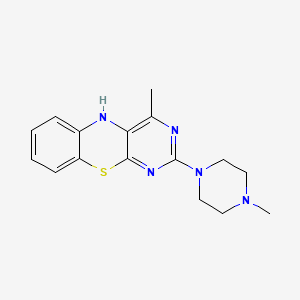

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHGMNLWIKEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658993 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928853-86-5 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.